molecular formula C7H7FN2O B1312565 3-Fluorobenzamidoxime CAS No. 1319746-46-7

3-Fluorobenzamidoxime

Cat. No.: B1312565
CAS No.: 1319746-46-7
M. Wt: 154.14 g/mol
InChI Key: WPJZGPLKRBIDGD-UHFFFAOYSA-N
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Description

3-Fluorobenzamidoxime: is an organic compound with the molecular formula C7H7FN2O It is a derivative of benzamidoxime, where a fluorine atom is substituted at the third position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorobenzamidoxime typically involves the reaction of 3-fluorobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as triethylamine. The reaction is carried out in ethanol at elevated temperatures (around 75°C) for an extended period (24 hours) to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Fluorobenzamidoxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzamidoxime derivatives.

Scientific Research Applications

Chemistry: 3-Fluorobenzamidoxime is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and materials.

Biology: In biological research, it is studied for its potential interactions with biological molecules and its effects on biological systems.

Industry: In the industrial sector, it may be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluorobenzamidoxime involves its interaction with molecular targets through its functional groups. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to various targets. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

  • 3-Bromo-4-fluorobenzamidoxime
  • 3,5-Difluorobenzamidoxime
  • 4-Fluorobenzamidoxime

Comparison: Compared to other similar compounds, 3-Fluorobenzamidoxime is unique due to the specific position of the fluorine atom on the benzene ringFor instance, the presence of fluorine at the third position may enhance its stability and influence its interactions with other molecules .

Properties

IUPAC Name

3-fluoro-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJZGPLKRBIDGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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